ICI 204,448 hydrochloride
Overview
Description
ICI 204,448 hydrochloride is a potent and peripherally selective κ-opioid agonist . It is also known as (RS)-[3-[1-[[(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride . It is used in research to distinguish centrally from peripherally mediated kappa opioid receptor effects .
Molecular Structure Analysis
The empirical formula of ICI 204,448 hydrochloride is C23H26Cl2N2O4·HCl . The molecular weight is 501.83 . The SMILES string representation is Cl[H].CN(C(CN1CCCC1)c2cccc(OCC(O)=O)c2)C(=O)Cc3ccc(Cl)c(Cl)c3 .Physical And Chemical Properties Analysis
ICI 204,448 hydrochloride is soluble to 100 mM in DMSO .Scientific Research Applications
Normalization of Caffeine Effects in Nicotine-Dependent Rats
ICI-204,448 has been shown to normalize the effect of caffeine in nicotine-dependent rats during nicotine withdrawal, reducing its psychostimulating and anxiolytic effects (Sudakov & Bogdanova, 2016).
Inhibition of Depressive Effect of Ethanol
It significantly inhibits the depressive effect of ethanol on locomotor activity and metabolism in rats (Trigub et al., 2014).
Role in Thermoregulation
ICI 204448 produces hypothermia in cold-exposed rats, suggesting a role for peripheral kappa-opioid receptors in thermoregulation at cold ambient temperatures (Rawls et al., 2005).
Potential in Cocaine Abuse Treatment
This compound increases heart rate and may be used safely as part of cocaine abuse treatments (Schindler et al., 2007).
Abolishment of Nicotine Withdrawal Effects
ICI 204,448 injection completely abolished the effects of nicotine withdrawal in nicotine-dependent rats (Sudakov et al., 2014).
Antinociceptive Effect in Peripheral Mononeuropathy
As a kappa-opioid receptor agonist, it has shown significant antinociceptive effect in a rat model of peripheral mononeuropathy (Keïta et al., 1995).
Anxiolytic Effect Without Affecting Motor Activity
ICI 204,448 produced an anxiolytic effect but had no effect on motor activity in rats (Alexeeva et al., 2012).
properties
IUPAC Name |
2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2N2O4.ClH/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30;/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGLVOYAQNQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)OCC(=O)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923747 | |
Record name | ICI-204,448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ICI 204,448 hydrochloride | |
CAS RN |
121264-04-8 | |
Record name | 2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121264-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ici 204448 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121264048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICI-204,448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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